N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-11(14-10-2-1-3-17-10)15-5-8-4-12-7-13-9(8)6-15/h1-4,7H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPAMMSSFZGTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the condensation of a thiophene derivative with a pyrrolo[3,4-d]pyrimidine precursor. One common method involves the use of a thiophene-2-carboxylic acid derivative, which is reacted with a suitable amine to form the desired carboxamide. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activities, primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. Some notable activities include:
- Antitumor Activity : N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has been studied for its potential to inhibit tumor cell proliferation by targeting specific kinases involved in cancer signaling pathways.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pathways associated with cytokine production.
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and pain scores compared to control groups. Mechanistic studies revealed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| AGF94 | Pyrrolo[2,3-d]pyrimidine scaffold | Antifolate activity; inhibits folate metabolism |
| AGF291 | Pyrrolo[3,2-d]pyrimidine derivative | Antitumor efficacy; targets serine hydroxymethyltransferase |
| AGF320 | Thiophene-substituted pyrrolo[3,2-d]pyrimidine | Antitumor activity; interacts with mitochondrial pathways |
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can modulate signaling pathways that are crucial for cell proliferation, differentiation, and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
The following analysis focuses on structural analogs of the target compound, emphasizing substituent variations, synthetic methodologies, and molecular properties.
Substituent Diversity and Molecular Properties
Key structural variations among pyrrolo[3,4-d]pyrimidine derivatives include:
- Position 2 : Substituents such as sulfamoylphenyl, morpholinyl, or thiadiazole groups.
- Position 6: Carboxamide-linked groups (e.g., thiophen-2-yl, methoxyphenyl, dimethylamino).
- Position 7 : Cyclopentyl or tert-butyl groups in some analogs.
Table 1: Comparative Analysis of Pyrrolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Synthetic Yields : Lower yields (31.9–43%) for sulfamoylphenyl derivatives (e.g., 10a, 10b, 2f) suggest challenges in introducing bulky or electron-deficient groups .
- Molecular Weight : Compounds with cyclopentyl groups (e.g., 10a, 10b) exhibit higher molecular weights (>600 Da), which may impact pharmacokinetic properties.
- Electronic Effects: Thiophen-2-yl (target compound) vs. Thiophene’s π-excessive nature could enhance interactions with aromatic residues in biological targets.
Functional Implications
- Biological Activity : While specific data for the target compound are lacking, analogs like 10a and 10b are designed as kinase inhibitors, and the polymorph in is a Bcl-xL inhibitor .
- Material Science : highlights pyrrolopyridazinedione copolymers for organic solar cells, suggesting the pyrrolo-pyrimidine core’s utility in optoelectronics .
Biological Activity
N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound characterized by a pyrrolo[3,4-d]pyrimidine core structure with a thiophene substituent and a carboxamide functional group. This unique combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈N₄OS. The presence of the thiophene ring contributes to its electronic properties and interactions with biological targets. The compound's structure is illustrated below:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. Key areas of interest include:
- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor properties in vitro against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against pathogenic bacteria and fungi.
- Kinase Inhibition : Certain pyrrolo[3,4-d]pyrimidines are being explored as inhibitors for specific kinases involved in disease processes.
Antitumor Activity
A study on pyrrolo[2,3-d]pyrimidine derivatives found that several compounds displayed moderate to excellent activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.38 μM to 0.66 μM. This suggests that this compound could share similar efficacies due to its structural similarities .
Antimicrobial Properties
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives possess notable antimicrobial activity. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
Kinase Inhibition Studies
Molecular docking studies have suggested that pyrrolo[2,3-d]pyrimidines can effectively bind to the active sites of kinases such as PfCDPK4. The binding interactions were found to be comparable to known inhibitors, highlighting their potential as therapeutic agents in targeting specific pathways involved in diseases like malaria .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-pyrrolo[3,4-b]quinolinone | Contains a quinoline moiety | Anticancer |
| Pyrazolo[3,4-d]pyrimidines | Similar heterocyclic structure | Antitumor and anticonvulsant |
| Thienopyridines | Incorporates a thiophene ring | Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, and what reaction conditions optimize yield?
The synthesis often involves multi-step reactions starting with a pyrrolo[3,4-d]pyrimidine core. A common approach includes:
- Cyclocondensation : Reacting substituted pyrimidine precursors with thiophene-2-carboxamide derivatives under reflux conditions in glacial acetic acid or ethanol (70–80°C) .
- Catalytic coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the thiophene moiety, achieving yields of 65–85% with optimized catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) .
- Recrystallization : Purification via slow evaporation of ethyl acetate/ethanol (3:2) yields single crystals suitable for X-ray diffraction .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles (e.g., 80.94° between fused rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., thiophene protons at δ 7.2–7.5 ppm; pyrrolo N–H at δ 10.2 ppm) .
- IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 314.12) .
Q. What in vitro assays are used for initial biological evaluation of this compound?
- Kinase inhibition : Screening against CDK4/6 (IC₅₀ < 100 nM in ribociclib analogs) using fluorescence polarization assays .
- Apoptosis induction : Flow cytometry to measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HeLa) .
- Cytotoxicity : MTT assays (48–72 hr incubation) to determine EC₅₀ values .
Advanced Research Questions
Q. How can substituent effects on the pyrrolo[3,4-d]pyrimidine core be systematically studied to optimize target binding affinity?
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic (PK) profiling : Measure bioavailability (e.g., 22% oral bioavailability in mice) and half-life (t₁/₂ = 3.2 hr) to adjust dosing regimens .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., sulfoxide formation) that may reduce activity .
- Species-specific differences : Compare cytochrome P450 metabolism in human vs. rodent liver microsomes .
Q. What experimental strategies confirm target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Quantifies thermal stabilization of CDK4/6 (ΔTm = +4.5°C) upon compound binding .
- Western blotting : Validates downstream effects (e.g., reduced Rb phosphorylation at Ser780) .
- Pull-down assays : Biotinylated probes coupled with streptavidin beads isolate target proteins from lysates .
Q. How is metabolic stability assessed, and what structural modifications mitigate rapid clearance?
- Microsomal stability assays : Incubate with NADPH-fortified liver microsomes (human/rat) to measure remaining parent compound at 60 min (e.g., 35% remaining) .
- Modifications :
Data Contradiction Analysis
Q. How to resolve conflicting reports on cytotoxicity across cell lines?
- Dose-response validation : Re-test EC₅₀ in triplicate using standardized protocols (e.g., 10% FBS, 37°C, 5% CO₂) .
- Check genetic background : BRCA1-mutant lines (e.g., HCC1937) may show hypersensitivity due to synthetic lethality .
- Assay interference : Confirm results via orthogonal methods (e.g., ATP-based CellTiter-Glo vs. resazurin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
